molecular formula C17H13N3 B14292456 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- CAS No. 127042-69-7

9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-

Katalognummer: B14292456
CAS-Nummer: 127042-69-7
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: JPFQINVOSKUDHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring system. For instance, the Fischer indole synthesis is a well-known method that can be employed .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are often incorporated to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of indole derivatives .

Wissenschaftliche Forschungsanwendungen

9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological properties, it is investigated for its role in drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as monoamine oxidase, which plays a role in neurotransmitter metabolism. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

127042-69-7

Molekularformel

C17H13N3

Molekulargewicht

259.30 g/mol

IUPAC-Name

1-phenyl-9H-pyrido[3,4-b]indol-6-amine

InChI

InChI=1S/C17H13N3/c18-12-6-7-15-14(10-12)13-8-9-19-16(17(13)20-15)11-4-2-1-3-5-11/h1-10,20H,18H2

InChI-Schlüssel

JPFQINVOSKUDHH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.